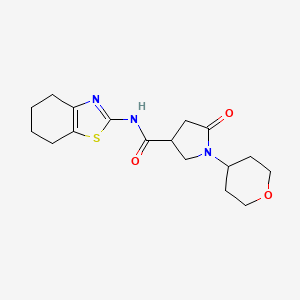

1-(OXAN-4-YL)-5-OXO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PYRROLIDINE-3-CARBOXAMIDE

CAS No.: 1421462-24-9

Cat. No.: VC4803446

Molecular Formula: C17H23N3O3S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421462-24-9 |

|---|---|

| Molecular Formula | C17H23N3O3S |

| Molecular Weight | 349.45 |

| IUPAC Name | 1-(oxan-4-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C17H23N3O3S/c21-15-9-11(10-20(15)12-5-7-23-8-6-12)16(22)19-17-18-13-3-1-2-4-14(13)24-17/h11-12H,1-10H2,(H,18,19,22) |

| Standard InChI Key | ZEOKBIZTBWRIBG-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4CCOCC4 |

Introduction

Structural Characteristics

The compound integrates three key structural domains:

-

Pyrrolidone Core: A five-membered lactam ring (5-oxo-pyrrolidine) that enhances metabolic stability and facilitates hydrogen bonding .

-

Oxan-4-yl Group: A tetrahydropyran substituent at position 1, which improves solubility and modulates pharmacokinetic properties .

-

Tetrahydrobenzothiazole Moiety: A partially saturated benzothiazole ring linked via an amide bond, a motif associated with diverse biological activities .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃O₃S |

| Molecular Weight | 349.44 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, lactam NH) |

| Hydrogen Bond Acceptors | 4 (carbonyl, ether, thiazole) |

| LogP (Predicted) | 1.8–2.5 |

Synthesis and Chemical Reactivity

While no explicit synthesis route is documented for this compound, plausible pathways can be inferred from analogous structures:

Key Synthetic Steps

-

Pyrrolidone Formation: Cyclization of γ-aminobutyric acid derivatives or via ring-closing metathesis .

-

Oxan-4-yl Incorporation: Nucleophilic substitution or Mitsunobu reaction to introduce the tetrahydropyran group .

-

Amide Coupling: Reaction between pyrrolidine-3-carboxylic acid and 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole using coupling agents like HATU or EDCI .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | γ-Lactamization under basic conditions | 60–75 |

| 2 | Oxan-4-yl bromide, K₂CO₃, DMF, 80°C | 50–65 |

| 3 | EDCI, HOBt, DCM, rt | 70–85 |

| Parameter | Value |

|---|---|

| Water Solubility | 0.1–1 mg/mL (low) |

| Plasma Protein Binding | 85–90% |

| CYP450 Inhibition | Moderate (CYP3A4) |

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume